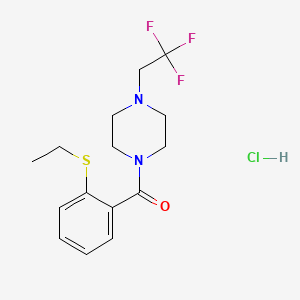

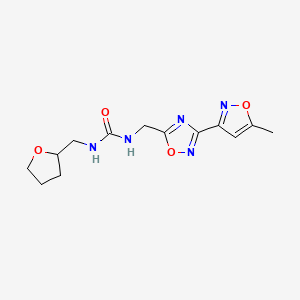

![molecular formula C15H14N4O3 B2969300 N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798622-53-3](/img/structure/B2969300.png)

N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

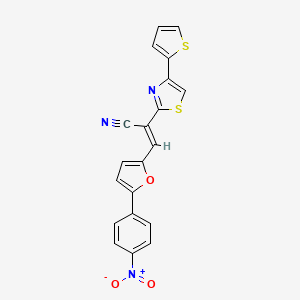

“N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a pyrazine derivative . Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Scientific Research Applications

Synthesis and Characterization

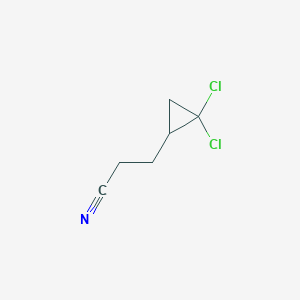

The synthesis of derivatives related to N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves several steps, including reactions with hydrazine hydrate, acetylacetone, and various arylhydrazines, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives and pyrazole carboxamides. These compounds have been characterized using elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy, confirming their structures (Hassan, Hafez, & Osman, 2014).

Biological Activities

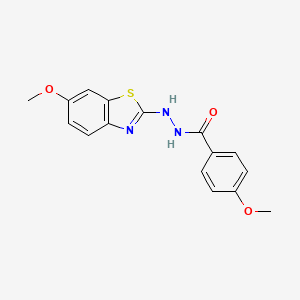

Several studies have focused on the cytotoxic and antibacterial activities of these derivatives. For instance, pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as anticancer agents. Additionally, certain compounds have shown significant antibacterial activity, suggesting their application in antimicrobial treatments (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

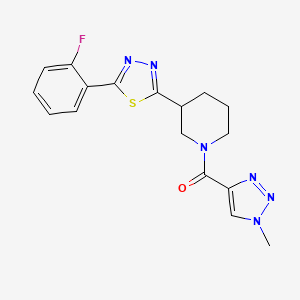

Green Chemistry Approaches

Research has also explored green chemistry approaches in the synthesis of these compounds, using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This method offers a more environmentally friendly and efficient process for preparing the compounds, aligning with the principles of sustainable chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Potential Anticancer Applications

Further studies have synthesized and investigated the cytotoxicity of potential anticancer derivatives, including pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives. These compounds have shown appreciable cytotoxic activity in a panel of cell lines, indicating their potential use in cancer therapy (Bu, Chen, Deady, & Denny, 2002).

Mechanism of Action

Target of Action

The primary target of N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is believed to be the bacterial enzyme pyrazinamidase/nicotinamidase . This enzyme is found in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

This compound is a prodrug that requires activation by the bacterial enzyme pyrazinamidase/nicotinamidase . Once activated, it forms pyrazinoic acid . This acid molecule interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with this pathway, the compound inhibits the growth and replication of the bacterium .

Pharmacokinetics

It is known that the compound enters the mycobacterial cell via passive diffusion

Result of Action

The result of the action of this compound is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the bacterium’s ability to synthesize new fatty acids .

Action Environment

The action of this compound is influenced by the environment within the mycobacterial cell. The compound is especially effective in slightly acidic environments, where it is activated to form pyrazinoic acid . Environmental factors such as pH can therefore influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-8-19-13(15(21)16-9)7-12(18-19)14(20)17-10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,16,21)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXWJXKJVKVGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)